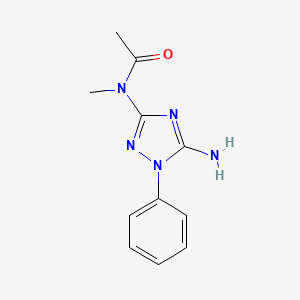
3-anilino-3-mercapto-2-(1-piperidinylcarbonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-anilino-3-mercapto-2-(1-piperidinylcarbonyl)acrylonitrile, commonly known as AMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of AMC is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. By inhibiting tubulin polymerization, AMC disrupts the formation of microtubules, which are essential for the proper functioning of the cytoskeleton and the mitotic spindle. This leads to cell cycle arrest and apoptosis, which ultimately results in the inhibition of tumor growth.
Biochemical and Physiological Effects:
AMC has been shown to exhibit various biochemical and physiological effects, including the inhibition of tubulin polymerization, the induction of cell cycle arrest and apoptosis, and the inhibition of tumor growth. In addition, AMC has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMC in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. In addition, AMC is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one of the main limitations of using AMC in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on AMC, including the development of new synthetic methods for producing AMC and its derivatives, the optimization of its pharmacokinetic properties for use in cancer therapy, and the exploration of its potential applications in other fields, such as materials science and catalysis. In addition, further studies are needed to elucidate the mechanism of action of AMC and to identify potential biomarkers for predicting its efficacy in cancer therapy.
Synthesemethoden
The synthesis of AMC involves the reaction between 3-anilino-3-mercaptoacrylonitrile and 1-piperidinecarbonyl chloride in the presence of a base catalyst. The resulting compound is a yellowish solid that can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
AMC has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, AMC has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In materials science, AMC has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In catalysis, AMC has been shown to be an effective catalyst for various organic reactions, such as the Michael addition and the Knoevenagel condensation.
Eigenschaften
IUPAC Name |
(Z)-3-anilino-2-(piperidine-1-carbonyl)-3-sulfanylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c16-11-13(15(19)18-9-5-2-6-10-18)14(20)17-12-7-3-1-4-8-12/h1,3-4,7-8,17,20H,2,5-6,9-10H2/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLKONZCWYPTNY-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(NC2=CC=CC=C2)S)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(/NC2=CC=CC=C2)\S)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-anilino-2-(piperidine-1-carbonyl)-3-sulfanylprop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)
![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)


![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)


![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)
![N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5798985.png)
![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)


